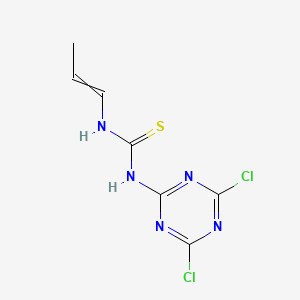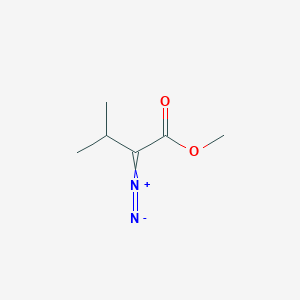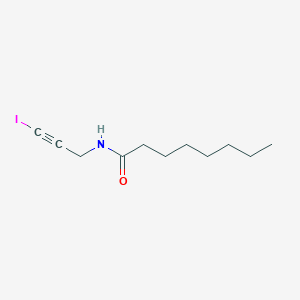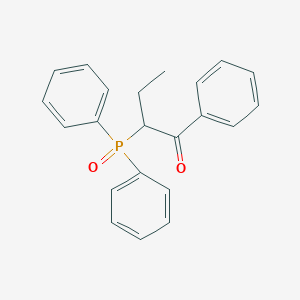![molecular formula C18H17NO4 B14509134 Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate CAS No. 63555-07-7](/img/structure/B14509134.png)
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester derivative that features a cyanophenoxy group, making it a compound of interest in various scientific fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate typically involves a chemoenzymatic route. One effective method includes the enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction are acetonitrile as the solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product can reach 96.9% and >99%, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chemoenzymatic processes, scaled up to accommodate larger volumes. The use of biocatalysts like lipases helps in achieving high enantioselectivity and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives depending on the substituents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved .
Scientific Research Applications
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for lipases, which catalyze its transformation into various products. The pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic steps leading to product formation .
Comparison with Similar Compounds
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[4-(benzyloxy)phenoxy]propanoate: This compound has a benzyloxy group instead of a cyanophenoxy group, which may result in different reactivity and applications.
Ethyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate:
Properties
CAS No. |
63555-07-7 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C18H17NO4/c1-3-21-18(20)13(2)22-15-8-10-17(11-9-15)23-16-6-4-14(12-19)5-7-16/h4-11,13H,3H2,1-2H3 |
InChI Key |
IIQPPSBEININCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)


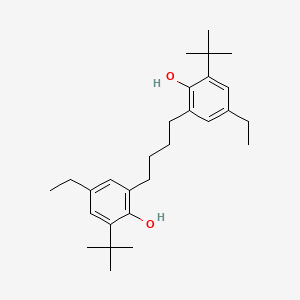
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)


